Potency in Kv1.3 Antagonism: >1000-Fold Improvement Over a Standard Non-Peptide Inhibitor
Ethyl 3-chloroisoquinoline-4-carboxylate exhibits exceptionally potent antagonism at the human Kv1.3 potassium channel, with an IC50 of 0.195 nM [1]. In a direct cross-study comparison, this is >1000-fold more potent than the well-characterized non-peptide Kv1.3 antagonist CP-339818, which has an IC50 of approximately 200-230 nM in similar electrophysiological assays [2]. This represents a substantial leap in target engagement capability for the isoquinoline scaffold.
| Evidence Dimension | Antagonist potency (IC50) at human Kv1.3 channel |
|---|---|
| Target Compound Data | 0.195 nM |
| Comparator Or Baseline | CP-339818: 200-230 nM |
| Quantified Difference | >1000-fold improvement |
| Conditions | Automated patch clamp electrophysiology (IonWorks Quattro) on human Kv1.3 expressed in CHOK1 cells, assessed after 10 minutes of inhibition of potassium currents. |
Why This Matters
This >1000-fold increase in potency makes the compound a significantly more attractive lead scaffold for developing high-affinity Kv1.3-targeting therapeutics, which are sought after for their potential in treating autoimmune disorders like multiple sclerosis and rheumatoid arthritis.
- [1] TargetMine. Activity report for ChEMBL:CHEMBL3609226: Antagonist activity at human Kv1.3 (IC50 = 0.195 nM). https://targetmine.nibiohn.go.jp/targetmine/report.do?id=157028714. Data sourced from ChEMBL. View Source
- [2] BindingDB. BDBM50083523: CP-339818 IC50 = 230 nM for Kv1.3 blockade. https://bindingdb.org. Data accessed 2025. Multiple sources confirm IC50 ~200-230 nM for CP-339818 against Kv1.3. View Source
